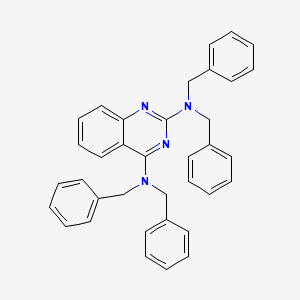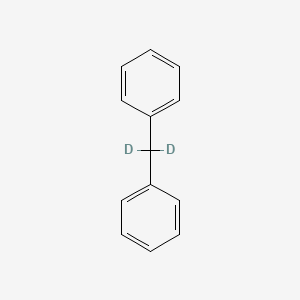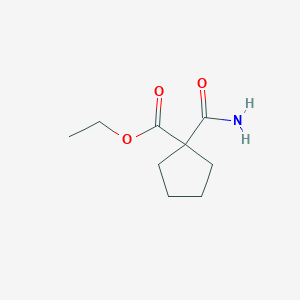
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI) is an organic compound with the molecular formula C9H15NO3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with ethanol and the amino group is carbamoylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclopentanecarboxylic acid+Ethanol→Cyclopentanecarboxylic acid, ethyl ester+Water
Subsequently, the ethyl ester undergoes a reaction with an isocyanate to form the carbamoylated product:
Cyclopentanecarboxylic acid, ethyl ester+Isocyanate→Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Cyclopentanecarboxylic acid, 1-(aminomethyl)-, ethyl ester.
Substitution: Cyclopentanecarboxylic acid derivatives with different substituents replacing the ethoxy group.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The carbamoyl group can form hydrogen bonds or covalent interactions with active site residues, influencing the molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid, ethyl ester: Lacks the carbamoyl group, making it less reactive in certain biochemical applications.
Cyclopentanecarboxylic acid, 1-amino-: Contains an amino group instead of the carbamoyl group, leading to different reactivity and applications.
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a keto group, resulting in different chemical properties and reactivity.
Uniqueness
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester is unique due to the presence of both the ester and carbamoyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
ethyl 1-carbamoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H2,10,11) |
Clave InChI |
PGKHBMPNAUYJCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



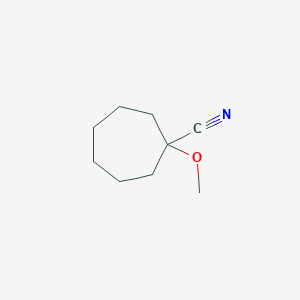
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)

![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
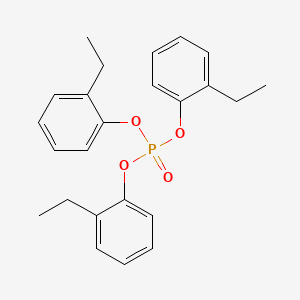
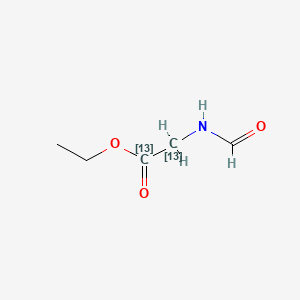
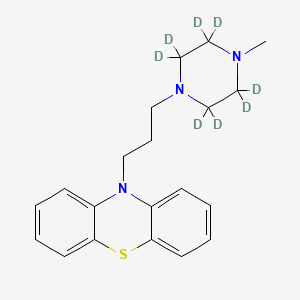

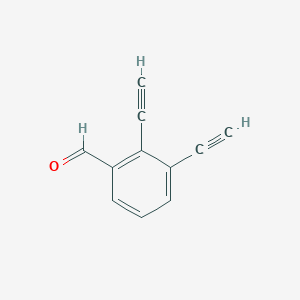

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
